molecular formula C18H25N3O4 B6025375 methyl N-[(2-isopropyl-3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]valinate

methyl N-[(2-isopropyl-3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]valinate

Cat. No. B6025375
M. Wt: 347.4 g/mol
InChI Key: QQKHXCGVKBMZHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl N-[(2-isopropyl-3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]valinate, also known as MQC, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. MQC is a quinoxaline derivative that has been synthesized through a multi-step process, and its unique chemical structure has made it a promising candidate for investigating its mechanism of action, biochemical and physiological effects, and potential future applications.

Mechanism of Action

The mechanism of action of methyl N-[(2-isopropyl-3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]valinate is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of various enzymes that are involved in cancer cell growth, such as matrix metalloproteinases (MMPs) and histone deacetylases (HDACs). It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit cancer cell growth, reduce inflammation, and protect neurons from oxidative stress and excitotoxicity. This compound has also been shown to have antioxidant and anti-apoptotic effects, as well as the ability to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using methyl N-[(2-isopropyl-3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]valinate in lab experiments is its unique chemical structure, which allows for investigation of its mechanism of action and potential therapeutic applications. However, one of the limitations of using this compound in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer in vitro and in vivo.

Future Directions

There are several potential future directions for research on methyl N-[(2-isopropyl-3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]valinate. One direction is to investigate its potential as a therapeutic agent for various types of cancer, as well as for inflammatory and neurodegenerative diseases. Another direction is to investigate its potential as a drug delivery system, as its unique chemical structure may allow for targeted delivery of drugs to specific tissues. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential interactions with other drugs and compounds.

Synthesis Methods

Methyl N-[(2-isopropyl-3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]valinate is synthesized through a multi-step process that involves the reaction of 2-isopropyl-3-oxoquinoxaline-1-carboxylic acid with valine methyl ester in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified through column chromatography to obtain pure this compound.

Scientific Research Applications

Methyl N-[(2-isopropyl-3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]valinate has been the subject of extensive scientific research due to its potential applications in various fields. It has been investigated for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models of inflammatory diseases. Additionally, this compound has been investigated for its potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and excitotoxicity.

properties

IUPAC Name

methyl 3-methyl-2-[(3-oxo-2-propan-2-yl-2,4-dihydroquinoxaline-1-carbonyl)amino]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4/c1-10(2)14(17(23)25-5)20-18(24)21-13-9-7-6-8-12(13)19-16(22)15(21)11(3)4/h6-11,14-15H,1-5H3,(H,19,22)(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQKHXCGVKBMZHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)NC2=CC=CC=C2N1C(=O)NC(C(C)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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